N-acetyl-2-carboxy Benzenesulfonamide is a structural analog of aspirin that acts as a non-selective inhibitor of cyclooxygenase (COX) with a COX-2 selectivity index of 0.23.1 In vitro studies showed that N-acetyl-2-carboxy Benzenesulfonamide is a more potent inhibitor of COX-1/COX-2 with IC50 values of 0.06 µM and 0.25 µM, respectively, than aspirin with IC50 values of 0.35 µM and 2.4 µM, respectively.
Applications
Antimicrobial agents: Benzoic acid and its derivatives exhibit antimicrobial properties [, , , , , , , , , , , , ]. 2-(Acetylsulfamoyl)benzoic acid, with its unique structural features, could potentially offer improved efficacy or a broader spectrum of activity against various microorganisms.
Enzyme inhibitors: Benzoic acid derivatives have demonstrated potential as enzyme inhibitors [, , , , , , , ]. Exploring the inhibitory activity of 2-(acetylsulfamoyl)benzoic acid against specific enzymes, particularly those involved in disease pathways, could open avenues for developing novel therapeutic agents.
Material science: The ability of benzoic acid derivatives to form complexes with metal ions [, , ] suggests that 2-(acetylsulfamoyl)benzoic acid could be investigated as a building block for metal-organic frameworks (MOFs) or other advanced materials.
Compound Description: This class of compounds features a benzoic acid core structure with a sulfamoyl group at the 5-position and two chlorine atoms at the 2- and 4-positions. Researchers synthesized a series of these derivatives, exploring variations in the aryl/alkyl substituents on the sulfamoyl nitrogen []. These compounds demonstrated potent inhibitory activity against α-glucosidase and α-amylase enzymes, suggesting potential antidiabetic properties []. Specifically, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c in the study) exhibited remarkable potency, surpassing the standard drug acarbose in inhibitory activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
M8-B is an antagonist of transient receptor potential melastatin 8 (TRPM8) that blocks activation by cold, icilin, or menthol in vitro (IC50s = 7.8, 26.9, and 64.3 nM, respectively). It displays no effect at other TRP channels. M8-B decreases deep body temperature in wild-type mice and rats but has no effect on body temperature in TRPM8 KO mice. Potent and selective TRPM8 channel blocker. Blocks cold- and icilin-induced TRPM8 activation in vitro (IC50 values are 7.8 and 26.9 nM respectively). Exhibits no effect at other TRP channels (IC50 > 20 μM). Reduces body temperature in vivo.
Potent and selective haspin kinase inhibitor (IC50 = 2 nM). Selective over 27 other protein kinases including Aurora B kinase. Induces cell cycle arrest at G2/M, inhibits cell proliferation and promotes apoptosis in multiple cancer cell lines. Inhibits angiogenesis ex vivo and attenuates tumor growth of HCT-116 xenografts in rats.
NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce. Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
Toll-like receptor 4 (TLR4) is activated by lipopolysaccharide (LPS), with LPS-binding protein, to initiate an innate immune response, which typically includes increased expression of TNFα.1 TLR4-C34 is a 2-acetamidopyranoside that inhibits TLR4 signaling in enterocytes and macrophages in vitro when used at 10 µM. It does not affect signaling through either TLR2 or TLR9. TLR4-C34, used at 1 mg/kg in vivo, also reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. It markedly decreases the basal expression of TNFα, as well as LPS-induced iNOS and TNFα expression, in intestinal tissue isolated from patients with necrotizing enterocolitis. Novel Toll-Like Receptor 4 (TLR4) Inhibitor TLR4 inhibitor; attenuates TLR4 signaling in enterocytes and macrophages in vitro, and reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis (NEC). Also suppresses LPS signaling in human ileum displaying NEC ex-vivo. Displays no significant effects on signaling via TLR2 or TLR9.
UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division. Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity. FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.